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Abstract
Dalpiciclib hydrochloride (also known as SHR-6390) is an orally active, highly selective, and

potent small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Developed

in China, it has demonstrated significant antitumor activity in various preclinical models and

clinical trials, particularly in hormone receptor-positive (HR+), human epidermal growth factor

receptor 2-negative (HER2-) breast cancer.[3][4][5] This technical guide provides an in-depth

overview of Dalpiciclib hydrochloride's chemical structure, physicochemical properties,

mechanism of action, pharmacokinetics, and relevant experimental protocols.

Chemical Structure and Properties
Dalpiciclib hydrochloride is a pyrido[2,3-d]pyrimidin-7-one derivative.[6] Its chemical identity

and key properties are summarized below.
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Property Value Reference(s)

IUPAC Name

6-acetyl-8-cyclopentyl-5-

methyl-2-[(5-piperidin-4-yl-2-

pyridinyl)amino]pyrido[2,3-

d]pyrimidin-7-one

hydrochloride

[7][8]

Synonyms SHR-6390 hydrochloride [1][8]

Molecular Formula C₂₅H₃₁ClN₆O₂ [9][10]

Molecular Weight 483.01 g/mol [9][10]

CAS Number 1637781-04-4 (for Dalpiciclib) [7][8]

Appearance Powder [9]

Solubility

Poor solubility. Soluble in

DMSO at 5 mg/mL with

ultrasonic warming and

heating to 60°C.

[10][11]

SMILES

Cc1c2cnc(Nc3ccc(cn3)C4CCN

CC4)nc2n(C5CCCC5)c(=O)c1

C(=O)C

[6]

InChI Key
SGJLSPUSUBJWHO-

UHFFFAOYSA-N
[6][7]

Mechanism of Action: Selective CDK4/6 Inhibition
Dalpiciclib exerts its antineoplastic effects by selectively targeting the cyclin D-CDK4/6-

retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[12][13]

Signaling Pathway:

In many cancer types, including HR+ breast cancer, the CDK4/6 pathway is hyperactivated,

leading to uncontrolled cell proliferation.[3][13]

Growth factor signaling increases the expression of D-type cyclins (Cyclin D1, D2, D3).[3]
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Cyclin D binds to and activates CDK4 and CDK6.[3]

The active Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma tumor suppressor

protein (Rb).[3][12]

Phosphorylation of Rb causes it to release the E2F transcription factor.[3][13]

Free E2F then activates the transcription of genes required for the transition from the G1

(first gap) phase to the S (synthesis) phase of the cell cycle, thereby committing the cell to

DNA replication and division.[3][12]

Dalpiciclib acts as an ATP-competitive inhibitor of CDK4 and CDK6, preventing the

phosphorylation of Rb.[4][13] This maintains Rb in its active, hypophosphorylated state, where

it remains bound to E2F.[11][13] The sequestration of E2F prevents the expression of S-phase

genes, leading to a G1 cell cycle arrest and subsequent suppression of tumor cell proliferation.

[3][12] Dalpiciclib has shown high selectivity and comparable potency against both CDK4 and

CDK6.[11]
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Caption: Dalpiciclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation.
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Pharmacodynamics and Preclinical Efficacy
Dalpiciclib has demonstrated potent and selective inhibitory activity against CDK4 and CDK6,

leading to significant anti-proliferative effects in retinoblastoma-positive cancer cell lines.

Parameter Value (IC₅₀) Target Reference(s)

Potency 12.4 nM CDK4 [1][2][14]

Potency 9.9 nM CDK6 [1][2][14]

In vitro, Dalpiciclib inhibits cell proliferation in a dose-dependent manner and induces G1 cell

cycle arrest.[1][2][15] In vivo, oral administration of Dalpiciclib hydrochloride has shown

dose-dependent antitumor activity in human xenograft models of breast cancer and

esophageal squamous cell carcinoma (ESCC).[1][10]

Pharmacokinetics
A mass balance study in healthy male subjects following a single oral dose of 150 mg [¹⁴C]-

labeled Dalpiciclib provided key pharmacokinetic data.[16]

Parameter Mean Value Reference(s)

Time to Peak Plasma

Concentration (Tₘₐₓ)
3.00 hours [16]

Plasma Half-Life (t₁/₂) of

Parent Drug
43.5 hours [16]

Peak Plasma Concentration

(Cₘₐₓ)
42.9 ng/mL [16]

Area Under the Curve (AUC) 1150 ng/mL*h (AUClast) [16]

Route of Elimination Primarily fecal [16]

Excretion (at 312 hours)
~71.9% in feces, ~22.7% in

urine
[16]

Blood-to-Plasma Ratio (AUC) 1.81 [16]
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Metabolism: Thirteen metabolites have been identified, with the parent drug, SHR6390, being

the main component found in plasma, urine, and stool.[16] Fecal clearance is the primary route

of excretion for Dalpiciclib and its metabolites.[16]

Clinical Studies and Efficacy
Dalpiciclib has been evaluated in multiple clinical trials, demonstrating a manageable safety

profile and promising efficacy, particularly when combined with endocrine therapy.[17][18]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10102643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10102643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8042970/
https://pubmed.ncbi.nlm.nih.gov/39229468/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trial Phase
Combinatio
n Therapy

Patient
Population

Key
Efficacy
Outcome
(150 mg
dose)

Reference(s
)

First-in-

Human
I Monotherapy

Advanced

Breast

Cancer

(HR+/HER2-)

Disease

Control Rate

(DCR):

80.0%;

Median

Progression-

Free Survival

(mPFS): 8.4

months

[17][19]

(NCT039274

56)
Ib

Letrozole/Ana

strozole

Advanced

Breast

Cancer

(untreated)

Objective

Response

Rate (ORR):

67.6%;

mPFS: 24.1

months

[18][20]

(NCT039274

56)
Ib Fulvestrant

Advanced

Breast

Cancer

(progressed

after ET)

ORR: 53.3%;

mPFS: 16.7

months

[18][20]

DAWNA-1 III Fulvestrant

HR+/HER2-

Advanced

Breast

Cancer

(progressed

after ET)

mPFS: 15.7

months (vs.

7.2 months

with placebo)

[5]

The most common grade 3 or 4 adverse events reported are neutropenia and leukopenia.[18]

[19] Based on these studies, the recommended Phase 2 and 3 dose is 150 mg administered
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orally once daily for three weeks, followed by one week off.[17][18]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of typical experimental protocols employed in the evaluation of Dalpiciclib.

In Vitro Cell Proliferation Assay
Objective: To determine the dose-dependent effect of Dalpiciclib hydrochloride on the

proliferation of cancer cell lines.

Methodology:

Cell Culture: Esophageal squamous cell carcinoma (Eca 109, Eca 9706) or other

retinoblastoma-positive tumor cell lines are cultured in appropriate media supplemented with

fetal bovine serum and antibiotics.

Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere

overnight.

Treatment: Cells are treated with a range of concentrations of Dalpiciclib hydrochloride
(e.g., 0-4 µM or 0-10 µM) or a vehicle control (e.g., DMSO).[1][2][10]

Incubation: Plates are incubated for a specified period (e.g., 72 hours or 6 days).[1][2]

Viability Assessment: Cell viability is assessed using a standard method such as the MTT or

CellTiter-Glo assay, which measures metabolic activity as an indicator of cell number.

Data Analysis: Absorbance or luminescence readings are normalized to the vehicle control,

and dose-response curves are generated to calculate the IC₅₀ value.

In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of Dalpiciclib hydrochloride in a living organism.

Methodology:

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
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Tumor Implantation: Human cancer cells (e.g., breast cancer or ESCC cell lines) are

subcutaneously injected into the flank of the mice.

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Mice are randomized into treatment and control groups.

Dalpiciclib hydrochloride is administered orally via gavage at specified doses (e.g., 37.5,

75, 150 mg/kg) and schedules (e.g., once daily for 30 days or once weekly for 3 weeks).[1]

[10] The control group receives a vehicle solution.

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

Tumor volume is calculated using the formula: (Length × Width²)/2.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, or after a fixed duration. Tumors are then excised and weighed.

Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the

treatment.

Phase I Clinical Trial Design
Objective: To determine the maximum tolerated dose (MTD), safety, tolerability, and

pharmacokinetic profile of Dalpiciclib in patients.
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Caption: Workflow of a Phase I dose-escalation and expansion study for Dalpiciclib.
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Methodology:

Patient Population: Patients with advanced, therapy-resistant cancers (e.g., HR+/HER2-

advanced breast cancer) are enrolled.[19]

Study Design: An open-label, 3+3 dose-escalation design is typically used.[17][19]

Dosing Schedule: Patients receive a single oral dose of Dalpiciclib in the first week for initial

pharmacokinetic analysis. After a washout period of at least seven days, they begin a 28-day

cycle consisting of once-daily oral administration for three weeks, followed by a one-week

rest period.[17][19]

Dose Levels: The study starts at a low dose (e.g., 25 mg) and escalates in subsequent

cohorts (e.g., 50, 75, 100, 125, 150, 175 mg) until the MTD is identified.[17]

Endpoints: The primary endpoints are safety, tolerability, MTD, and pharmacokinetics.

Secondary endpoints include preliminary antitumor activity, such as objective response rate

and disease control rate.[17][19]

Dose Expansion: Once the MTD or recommended Phase 2 dose is determined, expansion

cohorts are enrolled at that dose level to gather more robust safety and efficacy data.[17]

Conclusion
Dalpiciclib hydrochloride is a potent and selective CDK4/6 inhibitor with a well-defined

mechanism of action. It has demonstrated a favorable pharmacokinetic profile and significant

clinical activity in patients with HR+/HER2- advanced breast cancer. Its manageable safety

profile and efficacy in combination with endocrine therapies establish it as a valuable

therapeutic agent in oncology. Further research and ongoing clinical trials will continue to

delineate its full potential across various cancer subtypes and treatment settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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